molecular formula C24H44BrN3O B034390 3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethylazanium bromide CAS No. 102571-25-5

3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethylazanium bromide

Cat. No.: B034390
CAS No.: 102571-25-5
M. Wt: 470.5 g/mol
InChI Key: LCMNZUVKTRQDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AMMONIUM, DIMETHYLDODECYL(3-(p-AMINOBENZAMIDO)PROPYL)-, BROMIDE: is a quaternary ammonium compound with the molecular formula C24H44BrN3O. It is known for its surfactant properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMMONIUM, DIMETHYLDODECYL(3-(p-AMINOBENZAMIDO)PROPYL)-, BROMIDE typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of p-aminobenzoic acid with 3-aminopropylamine to form the amide bond.

    Quaternization: The resulting amide is then reacted with dodecyl bromide in the presence of a base to form the quaternary ammonium compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and amide groups.

    Reduction: Reduction reactions can occur, especially at the amide bond, leading to the formation of amines.

    Substitution: The bromide ion can be substituted with other anions through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the amide and amine groups.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Compounds with different anions replacing the bromide ion.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a surfactant and emulsifying agent. It helps in the formation of micelles and can be used in various chemical reactions to stabilize emulsions.

Biology

In biological research, it is used as a detergent to solubilize proteins and lipids. It is particularly useful in the extraction and purification of membrane proteins.

Medicine

Industry

In the industrial sector, it is used in the formulation of cleaning agents, disinfectants, and personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of AMMONIUM, DIMETHYLDODECYL(3-(p-AMINOBENZAMIDO)PROPYL)-, BROMIDE involves its ability to interact with lipid membranes. The quaternary ammonium group interacts with the negatively charged lipid bilayer, disrupting the membrane structure and leading to solubilization of membrane components.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.

    Dodecyltrimethylammonium Bromide (DTAB): Similar in structure but lacks the amide group.

    Benzalkonium Chloride: A quaternary ammonium compound used as a disinfectant and antiseptic.

Uniqueness

AMMONIUM, DIMETHYLDODECYL(3-(p-AMINOBENZAMIDO)PROPYL)-, BROMIDE is unique due to the presence of the amide group, which provides additional functional properties such as the ability to form hydrogen bonds and interact with biological molecules in a more specific manner compared to other quaternary ammonium compounds.

Properties

CAS No.

102571-25-5

Molecular Formula

C24H44BrN3O

Molecular Weight

470.5 g/mol

IUPAC Name

3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethylazanium;bromide

InChI

InChI=1S/C24H43N3O.BrH/c1-4-5-6-7-8-9-10-11-12-13-20-27(2,3)21-14-19-26-24(28)22-15-17-23(25)18-16-22;/h15-18H,4-14,19-21H2,1-3H3,(H2-,25,26,28);1H

InChI Key

LCMNZUVKTRQDSF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=C(C=C1)N.[Br-]

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=C(C=C1)N.[Br-]

Synonyms

3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethyl-azanium bromide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.